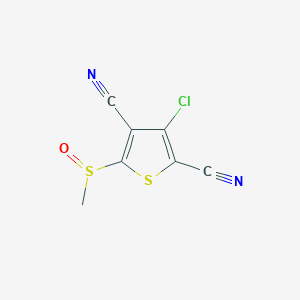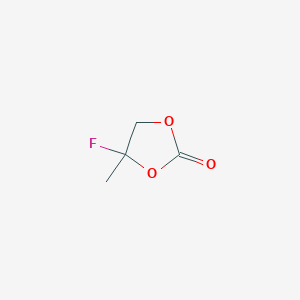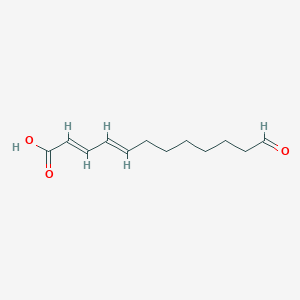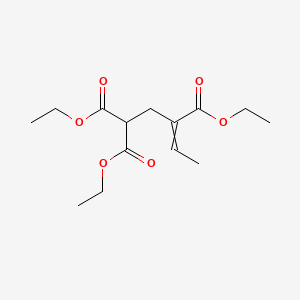
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its cyclohexene ring structure with multiple alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles.
Introduction of alkyl substituents: Alkylation reactions using appropriate alkyl halides and strong bases.
Double bond formation: Dehydration reactions to introduce double bonds in the alkyl chains.
Industrial Production Methods
Industrial production of such compounds often involves:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.
Purification techniques: Distillation, crystallization, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst to form alcohols.
Substitution: Halogenation or nitration reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Industry
Materials Science: Explored for its properties in the development of new materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methylbut-2-en-1-yl)cyclohex-2-en-1-one
- 3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-one
Uniqueness
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is unique due to the presence of multiple alkyl substituents and double bonds, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
112920-32-8 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2-(3-methylbut-2-enyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H26O/c1-13(2)7-5-8-15-9-6-10-17(18)16(15)12-11-14(3)4/h7,11H,5-6,8-10,12H2,1-4H3 |
Clé InChI |
RQBTZETWXNICHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=C(C(=O)CCC1)CC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)


![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)



![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
